Cas no 2097883-56-0 (1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Methanone, (3-fluoro-4-pyridinyl)[4-(1,2,5-thiadiazol-3-yl)-1-piperazinyl]-
- F6549-1348
- AKOS032466982
- CHEMBL5026979
- (3-fluoropyridin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
- (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone
- 2097883-56-0
-
- インチ: 1S/C12H12FN5OS/c13-10-7-14-2-1-9(10)12(19)18-5-3-17(4-6-18)11-8-15-20-16-11/h1-2,7-8H,3-6H2
- InChIKey: YMCAQASQJDYZGR-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CN=CC=1F)(N1CCN(C2C=NSN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 293.07465936g/mol
- どういたいしつりょう: 293.07465936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 90.5Ų
じっけんとくせい
- 密度みつど: 1.443±0.06 g/cm3(Predicted)
- ふってん: 481.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.13±0.39(Predicted)
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-1348-2mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6549-1348-100mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6549-1348-10mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6549-1348-3mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6549-1348-40mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6549-1348-20μmol |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6549-1348-5mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6549-1348-10μmol |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6549-1348-50mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6549-1348-1mg |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097883-56-0 | 1mg |
$81.0 | 2023-09-08 |
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
6. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazineに関する追加情報
Introduction to 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS No. 2097883-56-0)
1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, identified by its Chemical Abstracts Service number CAS No. 2097883-56-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the integration of multiple pharmacophoric units, making it a promising candidate for the development of novel therapeutic agents. The structural framework of this molecule combines a fluoropyridine moiety with a piperazine ring, further functionalized by a 1,2,5-thiadiazole substituent. Such structural motifs are frequently explored in drug discovery due to their ability to modulate biological targets with high specificity and affinity.
The fluoropyridine component is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules. In particular, the 3-fluoropyridine ring in this compound introduces a fluorine atom at the C3 position, which can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking interactions. This feature makes the compound an attractive scaffold for designing inhibitors or agonists targeting proteins such as kinases and G protein-coupled receptors (GPCRs). Recent studies have demonstrated that fluorinated pyridines can significantly improve pharmacokinetic properties, including oral bioavailability and half-life, which are critical factors in drug development.
The piperazine ring is another key pharmacophore in this molecule, known for its ability to interact with a wide range of biological targets due to its cationic nature and flexible conformation. Piperazine derivatives are extensively used in pharmaceuticals, particularly as central nervous system (CNS) agents and antihistamines. In this context, the piperazine moiety in 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine serves as a crucial scaffold for modulating receptor activity. The presence of the piperazine ring suggests potential applications in treating neurological disorders or inflammatory conditions where receptor modulation is key.
The 1,2,5-thiadiazole substituent further enhances the structural complexity and biological potential of this compound. Thiadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring allows for multiple interactions with biological targets, including hydrogen bonding and electrostatic interactions. This makes the thiadiazole moiety an excellent candidate for designing molecules with enhanced binding affinity and selectivity. Recent research has highlighted the role of thiadiazole derivatives in inhibiting enzymes involved in cancer progression and infectious diseases.
The combination of these three pharmacophoric units—fluoropyridine, piperazine, and 1,2,5-thiadiazole—makes 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine a multifaceted compound with potential therapeutic applications across multiple disease areas. For instance, the molecule could be explored as an inhibitor of kinases overexpressed in cancer cells or as a modulator of GPCRs involved in cardiovascular diseases. Additionally, the metabolic stability imparted by the fluoropyridine moiety could enhance its suitability for oral administration.
In recent years, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine for further development. These techniques have enabled researchers to predict binding affinities and selectivity profiles with high accuracy before conducting expensive wet-lab experiments. The structural features of this compound make it an ideal candidate for virtual screening against large databases of biological targets. Such computational approaches have accelerated drug discovery pipelines significantly.
The synthesis of 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key synthetic steps include the introduction of the fluoropyridine moiety via nucleophilic aromatic substitution or cross-coupling reactions followed by functionalization at the piperazine ring using appropriate coupling reagents. The incorporation of the thiadiazole substituent typically involves cyclocondensation reactions between appropriate precursors under controlled conditions. The synthetic route must be optimized to ensure high yields and purity while minimizing side reactions that could compromise biological activity.
Once synthesized, rigorous characterization is essential to confirm the structure and purity of 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine before proceeding with biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to verify structural integrity. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may also be used to assess purity levels required for preclinical studies.
Biological evaluation often begins with assessing binding affinity to target proteins using techniques such as surface plasmon resonance (SPR), X-ray crystallography (for structure-based drug design), or enzyme-linked immunosorbent assays (ELISAs). If initial results are promising, further studies may include cell-based assays to evaluate functional activity followed by pharmacokinetic studies to assess absorption distribution metabolism excretion (ADME) properties. These studies provide critical data on how well a compound behaves within living systems before moving into clinical trials.
The potential therapeutic applications of 1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine extend beyond oncology and CNS disorders; it may also be explored for treating inflammatory diseases or infectious diseases where modulation of immune responses is beneficial. For example:
- Inflammatory Diseases: Piperazine derivatives have shown promise in reducing inflammation by modulating cytokine production or inhibiting inflammatory pathways.
- Infectious Diseases: Thiadiazole compounds have demonstrated antimicrobial properties against bacteria resistant to conventional antibiotics.
- Cancer: Fluorinated pyridines are frequently incorporated into kinase inhibitors due to their ability to enhance binding affinity while reducing off-target effects.
Future directions for research on this compound may include exploring its mechanism of action at a molecular level using techniques such as co-crystallization with target proteins or molecular dynamics simulations. Additionally, investigating its potential synergies when combined with other therapeutic agents could provide new treatment strategies for complex diseases like cancer or neurodegenerative disorders.
2097883-56-0 (1-(3-fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine) 関連製品
- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)
- 112571-69-4(D-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt)
- 1803914-07-9(6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine)
- 2680815-08-9(2-(Piperidin-3-yloxy)pyrimidin-4-amine)
- 1261907-79-2(4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid)
- 2034331-31-0(1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)
- 318248-70-3(1H-Pyrazole, 5-chloro-4-[[(4-fluorophenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-)
- 1803937-03-2(5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)
- 2228561-36-0(2-(but-3-yn-2-yl)-4,6-difluorophenol)
- 1017778-44-7(3-Ethoxy-2,4-difluorocinnamic acid)




